ML67-33
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Overview
Description
ML67-33 is a chemical compound known for its role as a potassium channel activator. Specifically, it targets the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels are involved in various physiological processes, including pain sensation and migraine . The chemical name of this compound is 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine .
Mechanism of Action
Target of Action
ML 67-33 is a K2P potassium channel activator . Its primary targets are the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.
Mode of Action
ML 67-33 interacts with its targets by activating the core gating apparatus of the channels . This interaction increases the channel currents, leading to changes in the electrical properties of the cell.
Biochemical Pathways
The activation of K2P channels by ML 67-33 affects the potassium ion flow across the cell membrane . This can influence various downstream effects, including the regulation of neuronal excitability and the response to pain.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability and distribution in the body.
Result of Action
The activation of K2P channels by ML 67-33 has been shown to improve pain symptoms in a mouse migraine model . This is achieved via the activation of TREK 1/2 currents in trigeminal ganglion sensory neurons .
Preparation Methods
The synthesis of ML67-33 involves several steps. One common method includes the reaction of 2,7-dichloro-9,10-dihydro-9,9-dimethylacridine with 2-(2H-tetrazol-5-yl)ethylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ML67-33 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding acridine derivatives .
Scientific Research Applications
ML67-33 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study potassium channel activation and its effects on cellular processes . In biology, this compound is employed to investigate the role of potassium channels in pain sensation and migraine . In medicine, it has potential therapeutic applications for conditions related to potassium channel dysfunction, such as neuropathic pain and migraine . Additionally, this compound is used in compound libraries for high-throughput screening of potassium channel modulators .
Comparison with Similar Compounds
ML67-33 is unique in its selective activation of temperature- and mechano-sensitive K2P channels . Similar compounds include BL-1249, which also activates potassium channels but with lower selectivity . Other related compounds are NNC0640, a negative allosteric modulator, and various tetrazole-containing drugs that share structural similarities with this compound . The distinctiveness of this compound lies in its high selectivity and potency for specific K2P channels, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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